2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride
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Overview
Description
2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO3S It is a derivative of isoindole, a heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride typically involves the reaction of isoindole derivatives with sulfonyl chloride reagents. One common method includes the formylation of 2,3-dihydro-1H-isoindole followed by sulfonylation. The reaction conditions often require the use of a base such as pyridine or triethylamine to facilitate the sulfonylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) are used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Sulfonamide or sulfonate esters.
Scientific Research Applications
2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This reactivity makes it a useful tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
2-formyl-2,3-dihydro-1H-isoindole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride: Similar structure but with an oxo group instead of a formyl group.
Uniqueness
2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is unique due to its combination of a formyl group and a sulfonyl chloride group on the isoindole ring.
Properties
Molecular Formula |
C9H8ClNO3S |
---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
2-formyl-1,3-dihydroisoindole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO3S/c10-15(13,14)9-2-1-7-4-11(6-12)5-8(7)3-9/h1-3,6H,4-5H2 |
InChI Key |
HHAKFAFZEPPAOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1C=O)C=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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